molecular formula C16H18N4O7 B6082975 METHYL 4,5-DIMETHOXY-2-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE

METHYL 4,5-DIMETHOXY-2-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE

Cat. No.: B6082975
M. Wt: 378.34 g/mol
InChI Key: CCKGEGIVZBIVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4,5-DIMETHOXY-2-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a benzoate ester, methoxy groups, and an imidazole ring

Preparation Methods

The synthesis of METHYL 4,5-DIMETHOXY-2-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE involves multiple steps, starting with the preparation of the benzoate ester and the imidazole derivative. The reaction conditions typically include the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum. The industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can bind to metal ions or active sites of enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

METHYL 4,5-DIMETHOXY-2-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7/c1-9-17-7-15(20(23)24)19(9)8-14(21)18-11-6-13(26-3)12(25-2)5-10(11)16(22)27-4/h5-7H,8H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKGEGIVZBIVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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